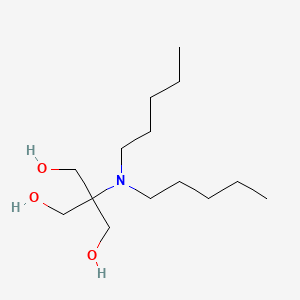
2,6-Dimethyltetradec-6-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyltetradec-6-enenitrile is an organic compound characterized by a nitrile group attached to a tetradecene chain with two methyl groups at the 2nd and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetradec-6-enenitrile typically involves the alkylation of a suitable nitrile precursor with a 2,6-dimethylalkene. One common method is the reaction of 2,6-dimethylhex-1-ene with a nitrile compound under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyltetradec-6-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines or aldehydes, depending on the reducing agent used.
Substitution: The double bond in the tetradecene chain can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently used reducing agents.
Substitution: Electrophilic addition reactions often use halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines or aldehydes.
Substitution: Halogenated alkanes or alkenes.
Applications De Recherche Scientifique
2,6-Dimethyltetradec-6-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyltetradec-6-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyltetradec-6-enamide: Similar structure but with an amide group instead of a nitrile.
2,6-Dimethyltetradec-6-enoic acid: Contains a carboxylic acid group instead of a nitrile.
2,6-Dimethyltetradec-6-enol: Features a hydroxyl group in place of the nitrile.
Propriétés
Numéro CAS |
61259-62-9 |
|---|---|
Formule moléculaire |
C16H29N |
Poids moléculaire |
235.41 g/mol |
Nom IUPAC |
2,6-dimethyltetradec-6-enenitrile |
InChI |
InChI=1S/C16H29N/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,16H,4-10,12-13H2,1-3H3 |
Clé InChI |
LLPAEWFELCKNOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=C(C)CCCC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)

![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
methanone](/img/structure/B14592069.png)
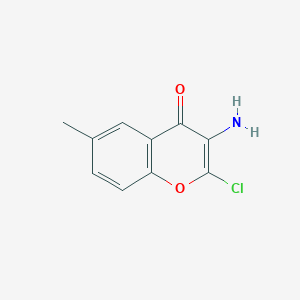
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
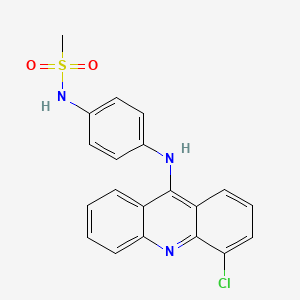
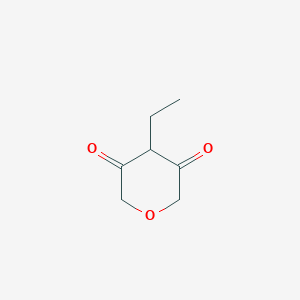
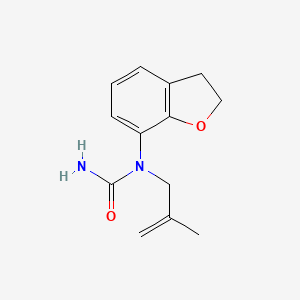
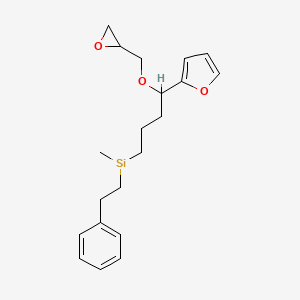
![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
